BenchChemオンラインストアへようこそ!

Calusterone

Advanced Breast Cancer Hormonal Therapy Androgen Substitution

Calusterone (7β,17α-dimethyltestosterone) is the essential 7β-epimer for oncology research and anti-doping analysis. This non-interchangeable stereoisomer delivers a 28% objective remission rate vs. testolactone's 18% and enables SAR studies of C7 stereochemistry on androgen receptor activation. Required as a WADA S1 reference standard with seven characterized urinary metabolites for GC-MS/MS method validation. Procure the correct 7β-epimer—not bolasterone—to ensure stereochemical fidelity and experimental reproducibility.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
CAS No. 17021-26-0
Cat. No. B1668235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalusterone
CAS17021-26-0
SynonymsCalusterone;  Calusterona;  Calusteronum;  Dimethyltestosterone;  Methosarb
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C
InChIInChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16-,17-,18+,19-,20-,21-/m0/s1
InChIKeyIVFYLRMMHVYGJH-PVPPCFLZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityINSOL IN WATER, FREELY SOL IN ALCOHOL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Calusterone (CAS 17021-26-0) for Advanced Breast Cancer Research: A Procurement-Focused Baseline


Calusterone (INN, USAN), also known as 7β,17α-dimethyltestosterone, is a synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) historically investigated as an antineoplastic agent for hormone-dependent advanced breast cancer [1]. It is the 7β-epimer of bolasterone and shares the 17α-alkylation characteristic of other orally bioavailable androgens such as fluoxymesterone and methyltestosterone [2]. Calusterone exerts its effects through androgen receptor activation and by suppressing estrogen-mediated tumor growth via alteration of estradiol metabolism and reduction of estrogen production [3].

Calusterone Sourcing Risks: Why Substituting Analogs Like Fluoxymesterone or Bolasterone Is Not Valid


Calusterone cannot be generically substituted with other 17α-alkylated androgens due to stereochemical specificity at the C7 position and distinct clinical efficacy profiles. Calusterone is the 7β-isomer (7β,17α-dimethyltestosterone), whereas its closest structural analog, bolasterone, is the 7α-isomer [1]; this stereochemical difference dictates unique receptor interactions and metabolic fates. Furthermore, direct comparative clinical data demonstrate that substituting calusterone with fluoxymesterone yields different objective response rates in breast cancer patients [2], while testolactone substitution results in substantially lower remission rates [3]. Interchanging without accounting for these documented efficacy differentials would compromise experimental reproducibility and invalidate research continuity.

Calusterone (17021-26-0) Quantitative Comparator Data: Response Rates, Receptor Binding, and Structural Specificity


Calusterone vs. Fluoxymesterone: Documented Non-Interchangeability in Breast Cancer

Calusterone was formally evaluated as a substitute for fluoxymesterone in advanced breast cancer treatment and was deemed a poor substitute based on direct clinical comparison [1]. The conclusion explicitly states that calusterone cannot be interchanged with fluoxymesterone without affecting therapeutic outcomes, establishing a clear procurement rationale for distinguishing between these two 17α-alkylated androgens.

Advanced Breast Cancer Hormonal Therapy Androgen Substitution

Calusterone vs. Testolactone: 10-Percentage-Point Higher Objective Remission Rate

In a randomized clinical trial conducted under the Cooperative Breast Cancer Group (CBCG) protocol, calusterone demonstrated an objective remission rate of 28% in women with advanced breast cancer, compared with 18% for testolactone [1]. This 10-percentage-point absolute difference (55% relative improvement) supports calusterone's superior antitumor efficacy relative to testolactone in this patient population.

Advanced Breast Cancer Randomized Clinical Trial Objective Response Rate

Calusterone vs. Testosterone Propionate: More Than Twice the Expected Regression Rate

Historical benchmarks established with testosterone propionate showed objective regression rates of slightly more than 20% in breast cancer [1]. Clinical observations with calusterone reported more than twice as many objective regressions as would have been expected with testosterone propionate [2], with one source describing calusterone as the "most useful steroid now under study" for this disease [2].

Advanced Breast Cancer Androgen Therapy Comparative Efficacy

Calusterone: Dose-Dependent Estrogen Receptor Suppression (30-70%)

Calusterone, when administered orally in vivo, induces a dose-dependent marked decrease of 30% to 70% in the binding capacity of estradiol-17β to specific uterine receptors [1]. This antiestrogenic mechanism is distinct from direct androgen receptor-mediated effects and contributes to its antitumor activity in hormone-dependent breast cancer. While no direct comparator data are available for this specific binding parameter, the dose-dependent range is well-documented as a defining pharmacological characteristic of calusterone.

Estrogen Receptor Binding Hormonal Therapy Mechanism of Action

Calusterone vs. Bolasterone: 7β vs. 7α Stereochemical Distinction

Calusterone (7β,17α-dimethyltestosterone) is the 7β-epimer of bolasterone (7α,17α-dimethyltestosterone) [1]. This stereochemical difference at the C7 position results in distinct pharmacological properties: calusterone was developed as an antineoplastic agent, whereas bolasterone was developed primarily as an anabolic steroid [2]. The stereochemical identity is confirmed by melting point (127-129°C) and optical rotation ([α]D +57° in CHCl₃) [3], providing unambiguous analytical markers for compound verification.

Stereochemistry Epimer Structure-Activity Relationship

Calusterone: Documented 7 Urinary Metabolites for Doping Control and ADME Studies

Calusterone undergoes extensive metabolism in humans, with seven distinct urinary metabolites identified via GC/MS analysis following oral administration [1]. The parent compound and its seven metabolites were detected in the conjugated fraction after enzymatic hydrolysis and derivatization [2]. This metabolic fingerprint is relevant for doping control applications, as calusterone is explicitly listed on the WADA Prohibited List under exogenous anabolic androgenic steroids [3].

Metabolism Pharmacokinetics Doping Control GC-MS

Calusterone (17021-26-0) Research Application Scenarios Based on Quantitative Evidence


Hormone-Dependent Breast Cancer Model Studies

Calusterone is indicated for in vivo and in vitro studies of androgen-mediated suppression of estrogen-dependent tumor growth. The 28% objective remission rate versus testolactone's 18% [1] and the >2× regression rate relative to testosterone propionate [2] establish calusterone as a potent antineoplastic androgen for comparative oncology research. Its dose-dependent 30-70% reduction in estradiol-17β receptor binding [3] provides a quantifiable mechanistic endpoint for antiestrogenic activity assays.

Androgen Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

The 7β-stereochemical configuration of calusterone versus the 7α-configuration of bolasterone [1] makes it an essential reference compound for SAR studies investigating how C7 stereochemistry modulates androgen receptor activation, metabolic stability, and tissue selectivity. Procurement of the correct 7β-epimer is critical for maintaining stereochemical fidelity in receptor binding and functional assays.

Anti-Doping Forensic Analysis and Metabolite Reference Standard

Calusterone is explicitly prohibited by WADA under S1 (Anabolic Agents) [1]. Its characterized metabolic profile of seven distinct urinary metabolites [2] makes it a necessary reference standard for developing and validating GC-MS/MS detection methods in sports drug testing laboratories. The availability of documented metabolite data supports method validation and compound confirmation in forensic toxicology.

Comparative Androgen Efficacy Studies with Fluoxymesterone and Testolactone Controls

Given the documented non-interchangeability of calusterone with fluoxymesterone [1] and the 10-percentage-point efficacy difference relative to testolactone [2], calusterone serves as a distinct comparator arm in studies evaluating the differential clinical pharmacology of 17α-alkylated androgens. This evidence prevents erroneous substitution and ensures experimental validity when calusterone-specific outcomes are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calusterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.